3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid 3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 67049-03-0
VCID: VC8287193
InChI: InChI=1S/C11H7NO4S/c13-11(14)7-4-17-12-10(7)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H,13,14)
SMILES: C1OC2=C(O1)C=C(C=C2)C3=NSC=C3C(=O)O
Molecular Formula: C11H7NO4S
Molecular Weight: 249.24 g/mol

3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid

CAS No.: 67049-03-0

Cat. No.: VC8287193

Molecular Formula: C11H7NO4S

Molecular Weight: 249.24 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid - 67049-03-0

Specification

CAS No. 67049-03-0
Molecular Formula C11H7NO4S
Molecular Weight 249.24 g/mol
IUPAC Name 3-(1,3-benzodioxol-5-yl)-1,2-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C11H7NO4S/c13-11(14)7-4-17-12-10(7)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H,13,14)
Standard InChI Key SPARACCDVATKCU-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C3=NSC=C3C(=O)O
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C3=NSC=C3C(=O)O

Introduction

Structural and Molecular Characteristics

Benzodioxole-Isothiazole Hybrid Architecture

The compound features a 1,3-benzodioxole moiety (a bicyclic structure with two oxygen atoms at the 1- and 3-positions) linked to an isothiazole ring substituted with a carboxylic acid group at the 4-position. The benzodioxole component contributes to metabolic stability and lipophilicity, while the isothiazole-carboxylic acid group introduces hydrogen-bonding capabilities and acidity (pKa3.5\text{p}K_a \approx 3.5) . Key structural descriptors include:

PropertyValue
IUPAC Name3-(1,3-benzodioxol-5-yl)-1,2-thiazole-4-carboxylic acid
SMILESC1OC2=C(O1)C=C(C=C2)C3=NSC=C3C(=O)O
InChI KeySPARACCDVATKCU-UHFFFAOYSA-N
Topological Polar Surface Area97.7 Ų

The planar benzodioxole ring (π\pi-electron density) and the electron-deficient isothiazole nucleus create a conjugated system, as evidenced by UV-Vis absorption maxima near 280 nm .

Comparative Analysis with Structural Analogs

The compound shares similarities with derivatives such as 1,3-benzodioxole-4-carboxylic acid (CAS No. 5768-39-8) and 3-(1,3-benzodioxol-5-yl)triazole-4-carboxylic acid (PubChem CID: 82201536). Key differences arise in heterocycle type (isothiazole vs. triazole) and substituent positioning, which influence physicochemical properties:

CompoundMolecular Weight (g/mol)Melting Point (°C)LogP
3-(Benzo[d] dioxol-5-yl)isothiazole-4-carboxylic acid249.24Not reported1.8
1,3-Benzodioxole-4-carboxylic acid166.132241.2
3-(1,3-Benzodioxol-5-yl)triazole-4-carboxylic acid233.18Not reported1.5

The isothiazole variant’s higher lipophilicity (LogP = 1.8) suggests enhanced membrane permeability compared to triazole analogs .

Synthesis and Reaction Pathways

Key Reaction Conditions

  • Oxidizing Agents: MnO₂, KMnO₄, or TEMPO for heterocycle aromatization.

  • Solvents: Dichloromethane, DMF, or THF for coupling reactions.

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

Despite limited direct data, the compound’s thermal stability is inferred from its benzodioxole and aromatic heterocycle components, which typically decompose above 250°C. Aqueous solubility is expected to be low (<1 mg/mL at pH 7) due to the hydrophobic benzodioxole ring, though the carboxylic acid group enhances solubility in alkaline media .

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong absorption bands at 1696 cm⁻¹ (C=O stretch) and 1653 cm⁻¹ (C=N stretch) .

  • ¹H NMR (DMSO-d₆): Signals at δ 7.85–8.44 ppm (aromatic protons), δ 4.84 ppm (thiazole-CH), and δ 11.74 ppm (COOH proton) .

  • ESI-MS: Predominant [M+H]⁺ ion at m/z 250.1.

Challenges and Future Perspectives

  • Synthetic Optimization: Improving yields beyond 50% for large-scale production.

  • Bioactivity Profiling: Screening against kinase targets (e.g., EGFR, VEGFR) and microbial panels.

  • Formulation Development: Enhancing bioavailability via prodrug strategies (e.g., ester prodrugs) .

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